molecular formula C22H19N3O4 B11051474 N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11051474
M. Wt: 389.4 g/mol
InChI Key: XPKXLSJGZCEDAV-UHFFFAOYSA-N
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Description

imidazole-containing compound , belongs to the class of heterocyclic molecules. Imidazole features a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an imidazole derivative with a suitable carboxylic acid or its activated derivative (such as an acid chloride or anhydride). The reaction typically occurs under mild conditions, yielding the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have explored diverse strategies to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: Imidazole-containing compounds participate in various chemical reactions:

    Oxidation: Imidazoles can undergo oxidation, leading to the formation of imidazole-2-ones.

    Reduction: Reduction of imidazoles can yield dihydroimidazoles.

    Substitution: Imidazoles can undergo nucleophilic substitution reactions at the nitrogen atoms.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peracids, while reduction could use metal hydrides.

Major Products:: The specific products formed depend on the substituents and reaction conditions. Researchers have reported various derivatives with diverse biological activities .

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Imidazole-containing compounds serve as versatile intermediates in organic synthesis.

    Catalysis: Imidazoles act as ligands in transition metal catalysis.

    Coordination Chemistry: Their coordination properties find applications in coordination complexes.

Biology and Medicine::

    Drug Development: Imidazole derivatives feature in commercial drugs, including antihistaminic agents, antivirals, and antiulcer medications.

    Antimicrobial Activity: Some imidazole derivatives exhibit antibacterial, antifungal, and antiprotozoal properties.

Industry::

    Fine Chemicals: Imidazole-based compounds contribute to the production of fine chemicals and specialty materials.

Mechanism of Action

The precise mechanism by which N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While imidazole-containing compounds share similarities with other heterocyclic molecules, their unique structural features set them apart. Further exploration of related compounds can provide valuable insights.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-14(15-3-5-17(6-4-15)25-10-9-23-13-25)24-21(26)19-12-16-11-18(28-2)7-8-20(16)29-22(19)27/h3-14H,1-2H3,(H,24,26)

InChI Key

XPKXLSJGZCEDAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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